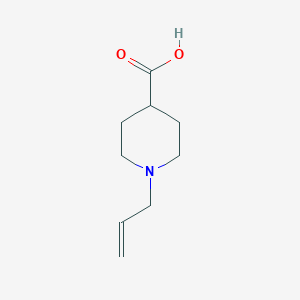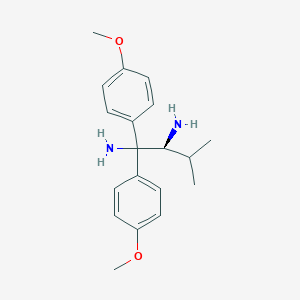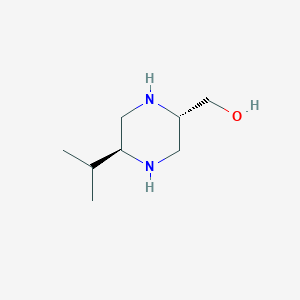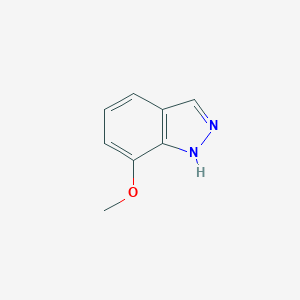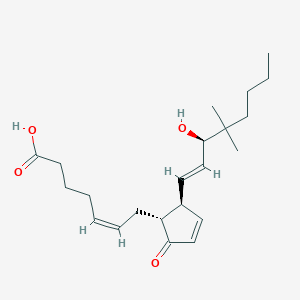
4-Butyl-2-methylaniline
Descripción general
Descripción
4-Butyl-2-methylaniline, also known as 4-Butylaniline, is a chemical compound with the molecular formula C10H15N. It is a colorless, volatile liquid with a pungent odor. 4-Butyl-2-methylaniline is widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a solvent for organic reactions and as a reagent for the synthesis of other organic compounds.
Aplicaciones Científicas De Investigación
Dielectric Properties
The study by Syrbu et al. (2021) investigated the dielectric properties of a system containing N-(4-n-butyloxybenzylidene)-4’-methylaniline. They found that the dielectric anisotropy changes sign at the transition temperature of different nematic subphases and that the electrical conductivity anisotropy values are higher at certain concentrations of the system. This research highlights the potential of 4-Butyl-2-methylaniline derivatives in materials science, particularly in dielectric applications (Syrbu et al., 2021).
Chiral Ligands in Catalysis
Mino et al. (2015) explored the use of N-(tert-butyl)-N-methylanilines, a category related to 4-Butyl-2-methylaniline, in palladium-catalyzed asymmetric allylic alkylation. They found that these compounds can be effective ligands, achieving up to 95% enantiomeric excess in certain reactions. This demonstrates the relevance of 4-Butyl-2-methylaniline derivatives in synthetic organic chemistry and catalysis (Mino et al., 2015).
Vibrational Spectroscopy and Molecular Structure
Arjunan & Mohan (2008) conducted a study on 4-chloro-2-methylaniline, a compound structurally similar to 4-Butyl-2-methylaniline. They used FTIR and FT-Raman spectroscopy combined with ab initio calculations to analyze the vibrational modes and molecular structure. This research is significant for understanding the physical and chemical properties of methylaniline derivatives (Arjunan & Mohan, 2008).
Safety And Hazards
Propiedades
IUPAC Name |
4-butyl-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-4-5-10-6-7-11(12)9(2)8-10/h6-8H,3-5,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXOXRXZCAMPHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342013 | |
| Record name | 4-Butyl-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butyl-2-methylaniline | |
CAS RN |
72072-16-3 | |
| Record name | 4-Butyl-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Pyrrolo[1,2-a]pyrazin-8-ylmethanol](/img/structure/B126822.png)
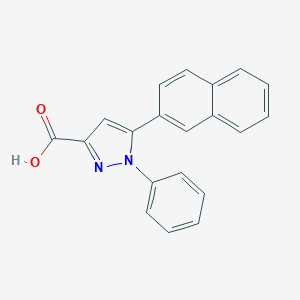

![[Naphthalen-2-ylmethylsulfanyl(thiophen-2-yl)methylidene]azanium;bromide](/img/structure/B126832.png)
